![molecular formula C19H22ClNO2 B12574539 5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide CAS No. 634185-89-0](/img/structure/B12574539.png)
5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide is a chemical compound with a complex structure that includes a chloro group, a hydroxybenzamide moiety, and a di(propan-2-yl)phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,6-di(propan-2-yl)aniline with 5-chloro-2-hydroxybenzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated or nitrated derivatives of the original compound.
科学的研究の応用
5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
類似化合物との比較
Similar Compounds
2,6-Diisopropylaniline: This compound shares the di(propan-2-yl)phenyl group but lacks the chloro and hydroxybenzamide moieties.
5-Chloro-2-hydroxybenzoic acid: This compound contains the chloro and hydroxybenzamide groups but lacks the di(propan-2-yl)phenyl group.
Uniqueness
5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
634185-89-0 |
|---|---|
分子式 |
C19H22ClNO2 |
分子量 |
331.8 g/mol |
IUPAC名 |
5-chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C19H22ClNO2/c1-11(2)14-6-5-7-15(12(3)4)18(14)21-19(23)16-10-13(20)8-9-17(16)22/h5-12,22H,1-4H3,(H,21,23) |
InChIキー |
OMUYXMWRONLXRJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=C(C=CC(=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


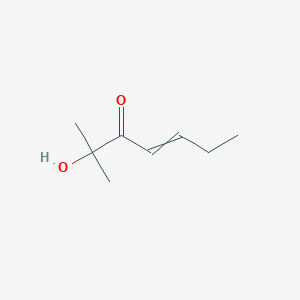
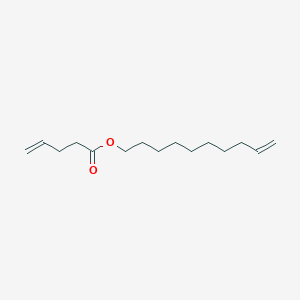
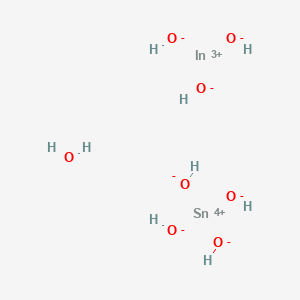
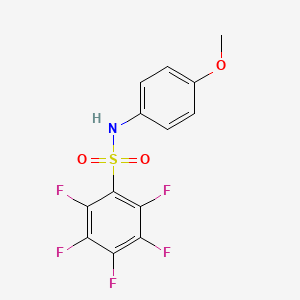
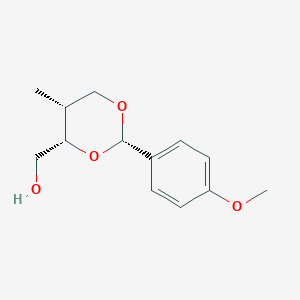
![[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol](/img/structure/B12574471.png)
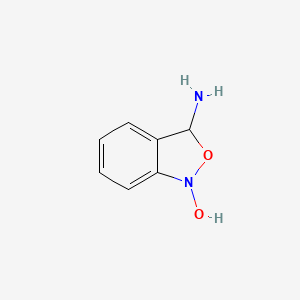

![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-[(naphthalen-2-yl)methyl]pyridin-2-amine](/img/structure/B12574494.png)
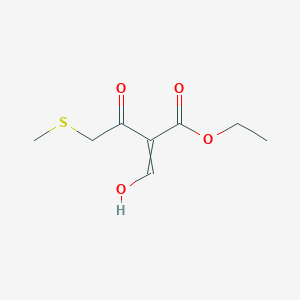
![Thieno[3,2-f]-1,4-thiazepin-5(2H)-one, 3,4-dihydro-, hydrazone](/img/structure/B12574505.png)
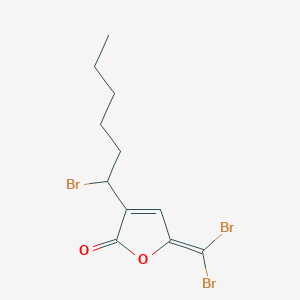
![3-(3-Ethylphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12574522.png)
![3-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B12574532.png)
